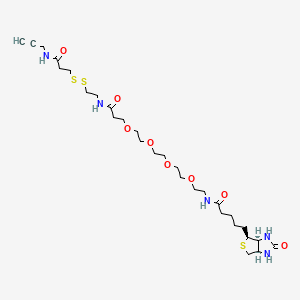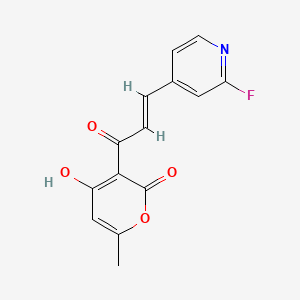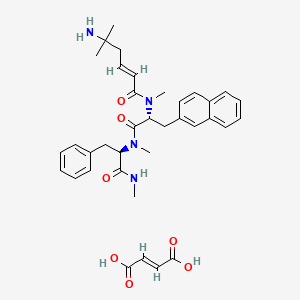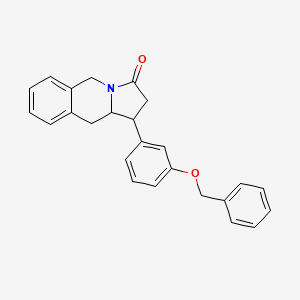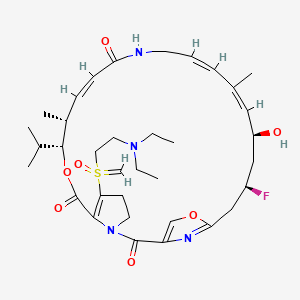
Mitochondrial respiration-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitochondrial respiration-IN-3 is a chemical compound that plays a significant role in the study of mitochondrial respiration. Mitochondrial respiration is the set of metabolic reactions and processes requiring oxygen that takes place in mitochondria to convert the energy stored in macronutrients to adenosine triphosphate, the universal energy donor in the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mitochondrial respiration-IN-3 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general steps include:
Preparation of Intermediates: This involves the synthesis of key intermediates through various organic reactions such as condensation, reduction, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring quality control at each step. The process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Mitochondrial respiration-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and is facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and dichloromethane. Reaction conditions may include controlled temperatures, pH levels, and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Mitochondrial respiration-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used to study mitochondrial respiration and energy metabolism in cells.
Medicine: It is used in research related to mitochondrial diseases and metabolic disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Mitochondrial respiration-IN-3 involves its interaction with mitochondrial enzymes and pathways. It targets specific enzymes in the mitochondrial electron transport chain, affecting the flow of electrons and the production of adenosine triphosphate. This interaction can lead to changes in cellular energy metabolism and the generation of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Mitochondrial respiration-IN-3 can be compared with other similar compounds such as:
Mitochondrial respiration-IN-1: Another compound used in the study of mitochondrial respiration, but with different molecular targets and pathways.
Mitochondrial respiration-IN-2: Similar in function but may have different chemical properties and applications.
The uniqueness of this compound lies in its specific molecular targets and its ability to modulate mitochondrial respiration more effectively compared to other similar compounds.
Eigenschaften
Molekularformel |
C35H51FN4O7S |
|---|---|
Molekulargewicht |
690.9 g/mol |
IUPAC-Name |
(10R,11R,12E,17E,19E,21S,23R)-6-[2-(diethylamino)ethyl-methylidene-oxo-λ6-sulfanyl]-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14-trione |
InChI |
InChI=1S/C35H51FN4O7S/c1-8-39(9-2)17-18-48(7,45)29-14-16-40-32(29)35(44)47-33(23(3)4)25(6)12-13-30(42)37-15-10-11-24(5)19-27(41)20-26(36)21-31-38-28(22-46-31)34(40)43/h10-13,19,22-23,25-27,33,41H,7-9,14-18,20-21H2,1-6H3,(H,37,42)/b11-10+,13-12+,24-19+/t25-,26-,27-,33-,48?/m1/s1 |
InChI-Schlüssel |
LUJOAICGHADFJO-PUENPEMESA-N |
Isomerische SMILES |
CCN(CC)CCS(=C)(=O)C1=C2C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N2CC1)F)O)/C)C)C(C)C |
Kanonische SMILES |
CCN(CC)CCS(=C)(=O)C1=C2C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(CC3=NC(=CO3)C(=O)N2CC1)F)O)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


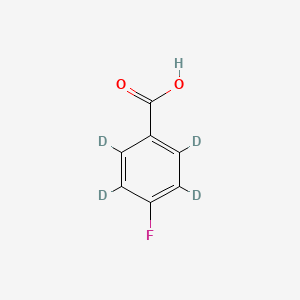
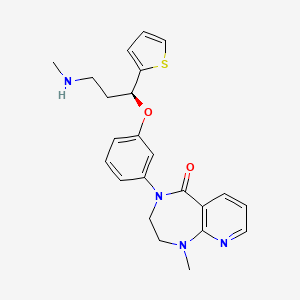


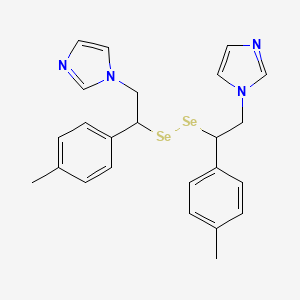
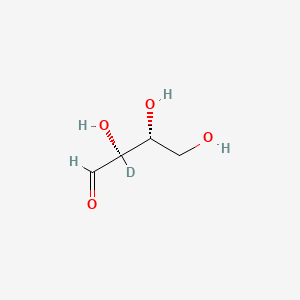
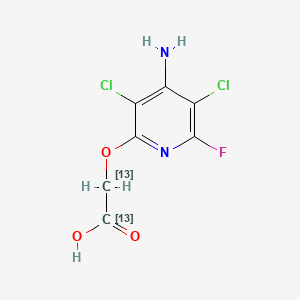
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

